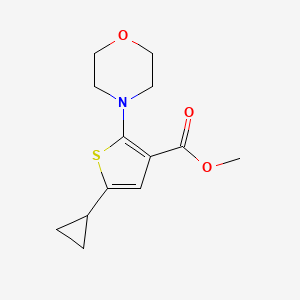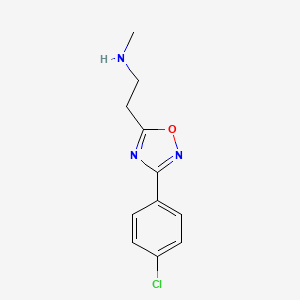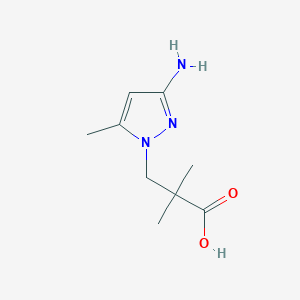
3-Methylhept-6-YN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhept-6-YN-2-OL is an organic compound with the molecular formula C8H14O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the second carbon atom and a methyl group attached to the third carbon atom of the hept-6-yne chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhept-6-YN-2-OL can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-butyne with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired product. The reaction conditions typically include a temperature range of 0-25°C and a pressure of 1-2 atm.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation processes. This method ensures high yield and purity of the compound. The catalysts used in this process are usually palladium or platinum-based, and the reaction is carried out under controlled temperature and pressure conditions to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylhept-6-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
3-Methylhept-6-YN-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Methylhept-6-YN-2-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the alkyne moiety can participate in cycloaddition reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-hepten-3-yn-2-ol: Similar structure but with a double bond instead of a triple bond.
3-Methyl-1-pentyn-3-ol: Shorter carbon chain and different position of the hydroxyl group.
3,5-Dimethyl-1-hexyn-3-ol: Contains an additional methyl group and a different carbon chain length.
Uniqueness
3-Methylhept-6-YN-2-OL is unique due to its specific combination of a hydroxyl group, a methyl group, and a triple bond within a heptane chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3-methylhept-6-yn-2-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h1,7-9H,5-6H2,2-3H3 |
Clave InChI |
DOPIVMQYVUQPSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC#C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


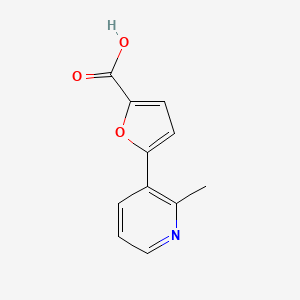



![4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine](/img/structure/B13058929.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,6-difluorobenzoate](/img/structure/B13058930.png)
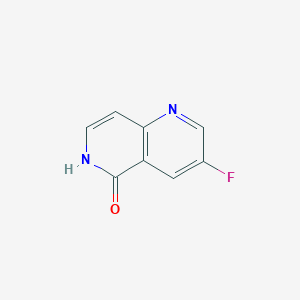

![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)


